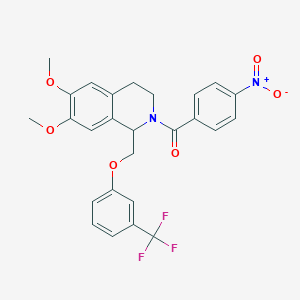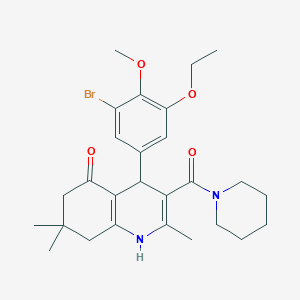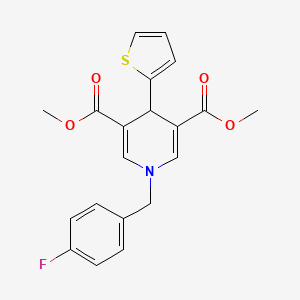![molecular formula C21H17ClN2O2S2 B11217527 2-[(4-chlorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11217527.png)
2-[(4-chlorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that contains a thieno[3,2-d]pyrimidin-4-one core structure This compound is characterized by the presence of a 4-chlorophenylmethylsulfanyl group and a 4-methoxyphenylmethyl group attached to the core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Indole derivatives possess a wide range of biological activities and are used in the development of therapeutic agents.
Uniqueness
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(4-METHOXYPHENYL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H17ClN2O2S2 |
|---|---|
Poids moléculaire |
429.0 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17ClN2O2S2/c1-26-17-8-4-14(5-9-17)12-24-20(25)19-18(10-11-27-19)23-21(24)28-13-15-2-6-16(22)7-3-15/h2-11H,12-13H2,1H3 |
Clé InChI |
MVXCNDBUPDVXIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217446.png)

![4-benzoyl-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11217466.png)


![4-methyl-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11217480.png)
![N-(2-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11217485.png)
![N-(2,3-Dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B11217494.png)

![1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217517.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B11217538.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11217544.png)
![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11217552.png)
